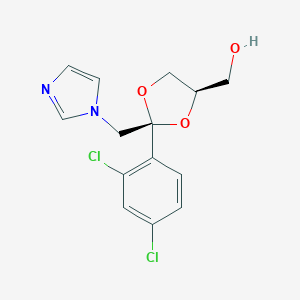
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a chemical compound with the molecular formula C14H14Cl2N2O3. It is characterized by the presence of a dioxolane ring, a dichlorophenyl group, and an imidazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include the use of solvents such as methanol and temperatures ranging from 25°C to 80°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate
Biologische Aktivität
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS Number: 134071-44-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Basic Information
- Molecular Formula : C21H20Cl2N2O5S
- Molecular Weight : 483.36 g/mol
- IUPAC Name : ((2R,4R)-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
- CAS Number : 134071-44-6
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The imidazole moiety is believed to play a crucial role in disrupting microbial cell membranes.
- Antiparasitic Effects : The compound has been evaluated for its efficacy against parasites such as Leishmania species. In vitro assays demonstrated significant cytotoxicity against these parasites.
- Anticancer Potential : Investigations into the compound's anticancer properties revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antiparasitic | Leishmania donovani | 10 | |
| Anticancer | HeLa Cells | 20 |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with notable inhibition of E. coli and Staphylococcus aureus at concentrations below 20 µM.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Research explored the compound's effects on HeLa cervical cancer cells. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Antifungal Activity
The primary application of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is as an intermediate in the synthesis of ketoconazole and other imidazole-based antifungal agents. Ketoconazole is widely used to treat fungal infections due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.
2. Drug Development
Research indicates that modifications to the imidazole ring can enhance the activity and selectivity of antifungal compounds. The compound's structure allows for further derivatization, which can lead to the development of novel drugs with improved efficacy against resistant fungal strains.
Case Studies
Eigenschaften
CAS-Nummer |
61397-58-8 |
|---|---|
Molekularformel |
C14H14Cl2N2O3 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m0/s1 |
InChI-Schlüssel |
VJZJGRMLFMJRGG-FZMZJTMJSA-N |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Isomerische SMILES |
C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Kanonische SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Key on ui other cas no. |
61397-58-8 |
Synonyme |
(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















